molecular formula C15H19FN2O2 B8007093 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B8007093
M. Wt: 278.32 g/mol
InChI Key: FFIHBYOUCJMQFO-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecan-3-one is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

The synthesis of 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves several steps. One common method includes the reaction of 3-fluorobenzylamine with a suitable spirocyclic precursor under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cellular proliferation pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar compounds to 4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include:

The uniqueness of this compound lies in its specific fluorobenzyl group, which imparts distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-3-1-2-12(8-13)9-18-11-15(20-10-14(18)19)4-6-17-7-5-15/h1-3,8,17H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIHBYOUCJMQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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